1-Chlorodecane

Overview

Description

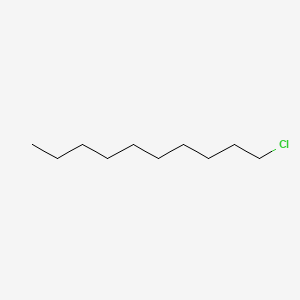

1-Chlorodecane, also known as Decyl Chloride, is an organic compound with the molecular formula C10H21Cl . It has a molecular weight of 176.727 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 10 carbon atoms with 21 hydrogen atoms and one chlorine atom attached . The InChI key for this compound is ZTEHOZMYMCEYRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a boiling point of 223.7°C at 760 mmHg . It has a density of 0.868 g/mL at 25°C .Scientific Research Applications

Metabolic Transformation and Toxicity

1-Chlorodecane, as a model of short-chain chlorinated paraffins (SCCPs), has been studied for its metabolic transformation and subsequent toxicity. Research by Wang et al. (2020) focused on the metabolism of this compound by cytochrome P450 enzymes (CYPs), revealing that it is readily metabolized in the human body with a high rate constant. This study highlighted that the metabolites, such as 10-chloro-decan-5-ol and 1-chlorodecanol, might exhibit higher bioaccumulation and carcinogenicity, posing significant health risks, particularly to the cardiovascular system (Wang, Gao, Li, & An, 2020).

Proton Transfer in γ-Irradiated Crystals

In the study of proton transfer in γ-irradiated crystals involving this compound, Slabbinck et al. (2000) observed the formation of chlorodecanes, predominantly 2-chlorodecane, in heptane/decane/1-chloroheptane crystals. This study provided insights into the proton transfer mechanisms and the selectivity of secondary C–H bond formation in alkane molecules, which is crucial for understanding chemical reactions under irradiation conditions (Slabbinck, Demeyer, & Ceulemans, 2000).

Kinetics of SmI2/H2O/Amine-Mediated Reduction

Dahlén and Hilmersson (2005) conducted a detailed kinetic study of the SmI(2)/H(2)O/amine-mediated reduction of this compound. They established a correlation between the base strength of the amine and the reaction rate, providing essential data for understanding the reduction mechanisms of alkyl halides and the role of amines in these reactions (Dahlén & Hilmersson, 2005).

Detection of Chloroalkane Residues in Fish Matrices

Beaume, Coelhan, and Parlar (2006) developed a novel method for determining chlorodecane residues in fish matrices using gas chromatography and mass spectrometry. This study is significant for environmental monitoring and understanding the bioaccumulation of chlorinated compounds in aquatic life (Beaume, Coelhan, & Parlar, 2006).

Radiolysis of Chloroalkanes

Research on the radiolysis of chloroalkanes, including this compound, by Truszkowski and Shostenko (2008), revealed the main decomposition products, hydrogen, and hydrogen chloride. The study provided valuable insights into the behavior of chloroalkanes under radiation, which is relevant for applications involving radiation chemistry (Truszkowski & Shostenko, 2008).

Copolymer Bead Preparation Using 1-ChlorodecaneLiu et al. (

- explored the use of this compound in preparing macroporous styrene-divinylbenzene (St-DVB) copolymer beads. They found that this compound, despite being a typically incompatible solvent of polystyrene, resulted in copolymer beads with high specific surface area. This unexpected behavior was attributed to the compatibility between the chloro substituents in this compound and phenyl rings in the copolymer, providing a novel route for preparing macroporous polymer beads with controllable pore morphology (Liu, Li, Shen, & Shanshan, 2011).

Mechanism of Action

Target of Action

The primary target of 1-Chlorodecane in the human body is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and environmental chemicals.

Mode of Action

This compound interacts with its target, the CYPs, through a process of metabolic transformation . The compound is readily metabolized by CYPs, and the rate constant reaches up to 42.3 s-1 in the human body . Dechlorination of this compound is unlikely to occur, and hydroxylation is dominated via H-abstraction pathways .

Biochemical Pathways

The metabolic transformation of this compound by CYPs affects the H-abstraction pathways . This process leads to the generation of several dehydrogenation radicals, which further generate alcohols or long-chain intermediates through radical-radical reactions .

Pharmacokinetics

It is known that the compound can be readily metabolized by cyps in the human body , suggesting that it is absorbed and distributed in the body to some extent.

Result of Action

The metabolic transformation of this compound results in the generation of metabolites, specifically 10-chloro-decan-5-ol and 1-chlorodecanol . These metabolites could exhibit higher bioaccumulation, carcinogenicity, and more serious damage on the cardiovascular system .

Safety and Hazards

properties

IUPAC Name |

1-chlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027352 | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1002-69-3, 28519-06-4 | |

| Record name | 1-Chlorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodecane (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-chlorodecane in rat pheromone communication?

A1: Research suggests that this compound acts as a bound volatile compound to α2u-globulin, a pheromone carrier urinary protein found in rats. [, ] This protein plays a crucial role in sexual communication among rats, influencing both opposite-sex and same-sex attraction. [] Studies on Indian common house rats (Rattus rattus) identified this compound as the predominant volatile bound to α2u-globulin, indicating its potential role as a pheromone. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C10H21Cl and a molecular weight of 176.77 g/mol.

Q3: Can you elaborate on the mechanism of dehalogenation of this compound by bacteria?

A3: Mycobacterium tuberculosis H37Rv and other Mycobacterium species can dehalogenate this compound via a hydrolytic mechanism. [] This process involves the conversion of this compound to its corresponding alcohol (1-decanol) by haloalkane dehalogenases. The absence of oxygen and the identification of primary alcohols as reaction products support the hydrolytic nature of this dehalogenation. []

Q4: How does the structure of this compound relate to its activity as a substrate for haloalkane dehalogenases?

A4: Research on Pseudomonas paucimobilis UT26 suggests that the LinB haloalkane dehalogenase exhibits broad-range substrate specificity, effectively degrading this compound along with other short and long-chain chloroalkanes. [] This indicates that the enzyme can accommodate a range of chain lengths in its active site.

Q5: How is this compound employed in membrane modification?

A5: this compound serves as a reagent in Friedel-Crafts electrophilic substitutions to modify the surface of polysulfone membranes. [] When reacted with polysulfone in the presence of AlCl3, this compound introduces hydrophobic -(CH2)9-CH3 groups onto the membrane surface, altering its hydrophobicity and ultimately influencing water flux and contact angle. []

Q6: What is the effect of this compound as a porogen in the synthesis of poly(divinylbenzene) microspheres?

A6: The addition of this compound as a porogen during the suspension polymerization of divinylbenzene leads to the formation of poly(divinylbenzene) microspheres with remarkably high specific surface area (720 m2/g) and porosity (68%). [] This highlights the potential of this compound in tailoring the nanostructure and porosity of polymeric materials.

Q7: Can you explain the role of this compound in studying the kinetics of polystyrene bromination?

A7: this compound acts as a solvent in studies investigating the kinetics of polystyrene bromination. [] Researchers observed that the bromination reaction rate in this compound is influenced by factors such as solvent dielectric constant and polymer solubility. [] Comparing reaction rates in different solvents, including this compound, provides insights into the solvent effects on the bromination process. []

Q8: How does this compound behave in a binary mixture with n-decane?

A8: Studies on the n-decane + this compound system reveal valuable information about their thermodynamic and transport properties. [] Researchers have investigated excess molar volumes, excess viscosities, and excess energies of activation for viscous flow in this binary mixture across different temperatures and compositions. [] These findings contribute to a deeper understanding of molecular interactions and solution behavior.

Q9: Are there any computational studies on the interaction of this compound with lithium dialkylaminoborohydrides?

A9: Density functional theory (DFT) calculations have been employed to investigate the influence of ethereal solvents, like THF, on the aggregation state of lithium dialkylaminoborohydrides (LABs) when reacting with this compound. [] Results suggest that sterically hindered LABs primarily exist as monomers in THF, impacting the kinetics of amination reactions with this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)

![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)

![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)